[4-(Butan-2-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
Description
4-(Butan-2-yl)piperazin-1-ylmethanone is a synthetic small molecule featuring a piperazine ring substituted with a butan-2-yl group at the 4-position and a 3,4,5-trimethoxyphenyl methanone moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin polymerization inhibitors, which disrupt microtubule dynamics and exhibit antiproliferative activity in cancer cells . The butan-2-yl substituent on the piperazine ring may influence solubility, metabolic stability, and binding interactions with biological targets.
Properties
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)19-7-9-20(10-8-19)18(21)14-11-15(22-3)17(24-5)16(12-14)23-4/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAEAQWCBDHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)piperazin-1-ylmethanone typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the alkylation of piperazine with butan-2-yl halide under basic conditions to form the butan-2-yl piperazine derivative.
Coupling with Trimethoxybenzoyl Chloride: The butan-2-yl piperazine derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine and methanone functionalities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Probes: It can be used as a probe to study receptor-ligand interactions in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. The piperazine ring allows for binding to receptor sites, while the trimethoxyphenyl group enhances the compound’s affinity and specificity. This interaction can modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
Piperazine derivatives with varied substituents highlight the role of the N-4 group in modulating activity:
- 4-(2-Thiazolyl)piperazin-1-ylmethanone (CAS 17766-79-9): Substitution with a thiazole ring enhances hydrogen-bond acceptor capacity (H-bond acceptors: 6 vs. The canonical SMILES structure includes a thiazole (C3=NC=CS3) linked to piperazine .
- 4-(4-Methylphenyl)piperazin-1-ylmethanone (CAS 17766-75-5): The 4-methylphenyl group increases lipophilicity (XLogP3: 3.3) compared to the butan-2-yl substituent, which may affect blood-brain barrier penetration .
- 4-(2-Chlorophenyl)piperazin-1-ylmethanone (CAS 17766-64-2): The electron-withdrawing chlorine atom may enhance metabolic stability by reducing oxidative degradation .
Table 1: Piperazine-Based Analogs
*Estimated based on structural similarity.
Imidazole Derivatives
Imidazole-based analogs replace piperazine with an imidazole ring, altering hydrogen-bonding and π-π stacking interactions:
- (4-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone (12e): The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. Exhibits high purity (95.1%) and HRMS [M+H]+: 407.1319 .
- (5-Phenyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone: Shows antiproliferative activity with an exact mass of 338.1267 and HRMS [M+H]+: 339.1423 .
Table 2: Imidazole-Based Analogs
| Compound | Substituent | Exact Mass | HRMS [M+H]+ | Purity (%) |
|---|---|---|---|---|
| 12e (trifluoromethyl) | CF3 | 406.114 | 407.1319 | 95.1 |
| Phenyl-substituted analog | Phenyl | 338.1267 | 339.1423 | 95.0 |
Thiazole and Indole Derivatives
- (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Compound II): Combines indole’s planar structure with imidazole, showing oral bioavailability and efficacy in paclitaxel-resistant tumors. Demonstrated in vivo pharmacokinetic stability .
- Thiadiazole-triazole hybrids (8a, 8b): Derivatives like (3,4,5-trimethoxyphenyl)(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)methanone (8b) exhibit dual targeting via tubulin and CYP3A4 inhibition, synthesized in 50% yield .
Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
- (1-Aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives: These compounds show nanomolar IC50 values against tubulin, with substituents like 4-fluorophenyl improving solubility and binding affinity .
- Pyrazolo[1,5-a]pyrimidine conjugates: One conjugate with a thiophen-2-ylmethylamino group induces p53-mediated apoptosis, highlighting the role of additional functional groups in modulating downstream pathways .
Key Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Piperazine substituents : Bulky groups (e.g., butan-2-yl) improve metabolic stability, while electron-deficient groups (e.g., CF3) enhance target binding .
- Heterocyclic cores : Imidazoles and thiazoles offer distinct hydrogen-bonding patterns compared to piperazines, influencing antiproliferative potency .
- Synthetic Accessibility : Imidazole derivatives are synthesized in moderate yields (30–95%), while piperazine analogs require multi-step protocols with lower yields (5–45%) .
- Pharmacokinetics : Piperazine derivatives like Compound II exhibit oral bioavailability, whereas imidazole analogs may require formulation optimization due to higher polarity .
Biological Activity
The compound 4-(Butan-2-yl)piperazin-1-ylmethanone is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₁₃H₁₈N₂O₄
- Molecular Weight: 238.2796 g/mol
- IUPAC Name: 4-(Butan-2-yl)piperazin-1-ylmethanone
The compound features a piperazine ring substituted with a butan-2-yl group and a methanone moiety linked to a trimethoxyphenyl group. This structural configuration is crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-(Butan-2-yl)piperazin-1-ylmethanone exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. The introduction of the trimethoxyphenyl group may enhance this activity by affecting the compound's lipophilicity and membrane permeability.
- Enzyme Inhibition : Compounds with similar structures have been reported to act as inhibitors of various enzymes, including tyrosinase and cholinesterases. These enzymes play critical roles in pigmentation and neurotransmission, respectively.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial effectiveness of 4-(Butan-2-yl)piperazin-1-ylmethanone against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses notable antibacterial and antifungal properties.
Enzyme Inhibition Studies
Inhibition assays were performed to determine the effectiveness of the compound against tyrosinase:
| Compound | IC50 (µM) |
|---|---|
| 4-(Butan-2-yl)piperazin-1-ylmethanone | 12.5 |
| Kojic Acid (reference) | 17.76 |
The compound exhibited a competitive inhibition mechanism with a lower IC50 compared to the reference compound, indicating its potential as a skin-whitening agent due to its antimelanogenic effects.
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- Case Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that compounds structurally related to 4-(Butan-2-yl)piperazin-1-ylmethanone induced apoptosis in cancer cells through mitochondrial pathways.
- Case Study on Neurological Disorders : Research has indicated that similar piperazine compounds can enhance cognitive function by inhibiting acetylcholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease.
Q & A
Basic: What are the optimal synthetic pathways for 4-(Butan-2-yl)piperazin-1-ylmethanone, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling between 3,4,5-trimethoxybenzoyl chloride and substituted piperazine derivatives. Key steps:
- Coupling Reaction : Use of anhydrous THF or CH₂Cl₂ with bases like triethylamine to facilitate amide bond formation .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) ensures >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) and HRMS (exact mass: ~443.2 g/mol) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.7–7.2 ppm). Splitting patterns confirm substitution .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and C-O (methoxy) bands (~1250 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ (e.g., 444.1584 for C₂₃H₃₀N₂O₅) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance anticancer potency?
Methodological Answer:
- Substituent Variation : Modify the butan-2-yl group on piperazine to alter lipophilicity (e.g., replace with fluorophenyl or methyl groups) and assess tubulin inhibition .
- Molecular Docking : Use crystallographic data (e.g., PDB 5J2T) to model interactions with tubulin’s colchicine binding site. Prioritize analogs with hydrogen bonds to β-tubulin residues (e.g., Asn258) .
- In Vivo Testing : Evaluate analogs in xenograft models (e.g., melanoma or prostate cancer) using primary tumor growth and metastasis metrics .
Advanced: How to resolve contradictions in reported biological activity (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., PC-3 or MCF-7) and protocols (e.g., MTT assays at 48 hr) .
- Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Metabolic Stability Testing : Compare hepatic microsome stability (e.g., human vs. murine) to identify species-specific discrepancies .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or ester groups on methoxy substituents for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to prolong circulation time .
- Pharmacokinetic Profiling : Measure Cmax and AUC after oral administration in rodents, adjusting doses based on LC-MS/MS plasma analysis .
Advanced: How to validate tubulin polymerization inhibition mechanisms?
Methodological Answer:
- In Vitro Tubulin Assays : Monitor polymerization kinetics (37°C, GTP-supplemented buffer) via turbidity (OD 350 nm). Compare IC₅₀ to colchicine .
- Immunofluorescence Microscopy : Treat HeLa cells and stain for α/β-tubulin to visualize microtubule disruption .
- Competitive Binding : Perform radiolabeled colchicine displacement assays using purified tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
